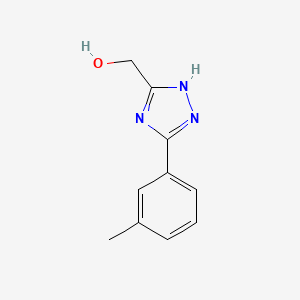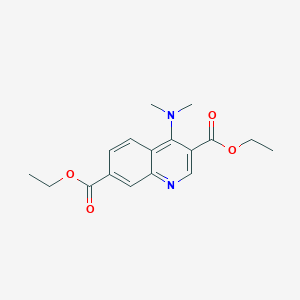
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanol group and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with formic acid and hydrazine hydrate to form the triazole ring. The methanol group is then introduced through a subsequent reaction with formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-
Reduction: Dihydro-1H-1,2,4-triazole-5-methanol, 3-(3-methylphenyl)-
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Similar triazole ring structure but with a carboxylic acid group instead of methanol.
1H-1,2,4-Triazole-5-amine: Contains an amine group at the 5-position instead of methanol.
1H-1,2,4-Triazole-3-thiol: Features a thiol group at the 3-position.
Uniqueness
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is unique due to the presence of both a methanol group and a 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
Clave InChI |
KNVSJGCRWSKYPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NNC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)

![6-[2-(benzyloxy)benzyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126874.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12126876.png)
![methyl 2-({[2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126887.png)
![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)
![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126911.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126912.png)
![2-(4-chloro-2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12126914.png)
![2-Butenoic acid, 3-[(4-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-](/img/structure/B12126915.png)

![N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12126922.png)
